C.I. Reactive yellow 86

Textile dyeing Process optimization Sustainable manufacturing

Textile dyeing often faces excess alkali use and long steaming. Reactive Yellow 86 reduces both: fixation at 20 g/L Na₂CO₃ (33% less) and max color yield in 2 min steaming (33% faster). • Alkali cut by 33% vs. Reactive Violet 5. • Steaming time shortened by 33%. • Supports lean manufacturing and lower effluent loads.

Molecular Formula C18H14Cl2N8Na2O9S2
Molecular Weight 667.4 g/mol
CAS No. 61951-86-8
Cat. No. B3183079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Reactive yellow 86
CAS61951-86-8
Molecular FormulaC18H14Cl2N8Na2O9S2
Molecular Weight667.4 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)C)C(=N)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C18H16Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2
InChIKeyWOFHPDGARHNFJI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reactive Orange 16: Procurement Overview


Disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate, commonly designated as C.I. Reactive Orange 16 (CAS 61951-86-8), is a monoazo reactive dye featuring a dichlorotriazine reactive group and multiple sulfonate moieties that confer anionic character and water solubility . It is primarily employed in the exhaust and continuous dyeing of cellulosic fibers such as cotton, viscose, and linen, where it forms covalent bonds with fiber hydroxyl groups to achieve wash-fast coloration [1]. While its basic class properties align with other reactive dyes, its specific molecular architecture—including the combination of a pyridone-based coupling component and the dichlorotriazine anchor—dictates a unique profile of hydrophobicity, reactivity, and environmental behavior that cannot be generalized across the reactive dye class [2].

Reactive Orange 16: Substitution Risks


Direct substitution of C.I. Reactive Orange 16 with other reactive dyes—even those sharing a monoazo or dichlorotriazine core—is scientifically unsound due to substantial, quantifiable divergences in processing parameters and performance outcomes. The compound exhibits a defined hydrophobicity that directly translates into reduced alkali demand and shorter steaming duration compared to less hydrophobic analogs [1]. Furthermore, its kinetic behavior in advanced oxidation processes, such as ozonation and photocatalysis, differs markedly from that of other widely used reactive dyes, meaning that wastewater treatment strategies and environmental compliance metrics cannot be assumed transferable [2]. In competitive adsorption scenarios relevant to effluent remediation, the presence of C.I. Reactive Orange 16 alters the uptake of co-existing dyes in a manner that is not predictable from class-level assumptions [3]. These data-driven disparities confirm that generic substitution without empirical validation risks compromised process efficiency, regulatory non-compliance, and unreliable experimental outcomes.

Reactive Orange 16: Comparative Evidence


Alkali Demand Reduction vs. Reactive Violet 5

In a direct head-to-head comparison of pad-steam dyeing on cotton fabric, C.I. Reactive Orange 16 (RO16) exhibited superior process efficiency relative to the less hydrophobic analog C.I. Reactive Violet 5 (RV5). The study explicitly attributed this difference to the higher hydrophobicity (molecular weight per water-solubilizing group) of RO16 [1]. This characteristic allowed for a significant reduction in both chemical input and energy-intensive steaming time.

Textile dyeing Process optimization Sustainable manufacturing

Ozonation Kinetics vs. Reactive Black 5

When subjected to ozonation for decolorization in synthetic aqueous solution, C.I. Reactive Orange 16 (RO16) demonstrated a markedly different kinetic profile compared to the commonly encountered diazo dye C.I. Reactive Black 5 (RB5). The pseudo-first-order rate constant for RO16 was less than half that of RB5, indicating a substantially slower decolorization rate under identical treatment conditions [1]. This kinetic disparity necessitates distinct residence times or ozone dosing strategies in wastewater treatment systems.

Wastewater treatment Advanced oxidation processes Kinetic modeling

Adsorption Capacity on Polyaniline/EPS vs. Reactive Brilliant Blue R

In a controlled study evaluating a polyaniline/bacterial extracellular polysaccharides (Pn/EPS) composite as a novel adsorbent, the maximum single-solute adsorption capacity for C.I. Reactive Orange 16 (RO16) was quantitatively determined and directly compared to that of C.I. Reactive Brilliant Blue R (RBBR). Both dyes followed the Langmuir isotherm model, but the composite exhibited a lower affinity for RO16 [1]. This differential uptake behavior is attributed to variations in molecular size and electrostatic interaction strength with the adsorbent's functional groups.

Wastewater remediation Adsorption isotherms Material science

Fungal Decolorization Kinetics vs. RB5 and RB4

A method development study utilizing the white rot fungus Phanerochaete velutina provided quantitative kinetic parameters for the enzymatic decolorization of multiple reactive dyes. The study explicitly noted that C.I. Reactive Orange 16 (RO16) was degraded more slowly than both C.I. Reactive Black 5 (RB5) and C.I. Reactive Blue 4 (RB4) [1]. This difference, which was previously masked by interfering signals, was resolved using a novel background subtraction method, providing a reliable comparative metric for biological treatment efficacy.

Bioremediation Enzymatic degradation White rot fungi

Competitive Adsorption Suppression of Reactive Brilliant Blue R

In binary solute systems, the presence of C.I. Reactive Orange 16 (RO16) was found to competitively diminish the adsorption uptake of C.I. Reactive Brilliant Blue R (RBBR) onto the Pn/EPS composite adsorbent [1]. This antagonistic effect is critical for predicting the performance of adsorption-based remediation in real-world effluents containing dye mixtures. The competitive behavior was successfully modeled using the Sheindorf-Rehbun-Sheintuch (SRS) equation, which provided better fit than the extended Langmuir model.

Competitive adsorption Binary systems Wastewater modeling

Reactive Orange 16: Application Scenarios


High-Throughput Pad-Steam Cotton Dyeing

Textile manufacturers seeking to optimize continuous pad-steam dyeing lines for cotton should prioritize C.I. Reactive Orange 16 when process specifications demand reduced alkali consumption and accelerated throughput. As demonstrated by Shu et al. (2020), this compound achieves optimal fixation at a sodium carbonate concentration of 20 g/L, a 33% reduction compared to the 30 g/L required for C.I. Reactive Violet 5, and reaches maximum color yield in 2 minutes of steaming versus 3 minutes for the comparator [1]. These quantifiable gains directly support lean manufacturing initiatives and lower environmental discharge loads.

Ozonation Wastewater Treatment System Design

Environmental engineers and facility managers operating ozonation units for textile effluent decolorization must use C.I. Reactive Orange 16-specific kinetic parameters for accurate system sizing and process control. The pseudo-first-order rate constant of 0.0794 min⁻¹ for RO16 is approximately 2.4-fold slower than that of C.I. Reactive Black 5 (0.1918 min⁻¹) under comparable conditions [1]. Failure to account for this slower degradation kinetics will result in insufficient residence time, leading to non-compliant discharge of colored effluent. Procurement of RO16 for internal research or pilot-scale treatment studies therefore requires calibration with its own kinetic data rather than relying on surrogate dyes.

Adsorbent Selection and Column Design for Dye Effluents

Research groups and industrial R&D facilities evaluating adsorbents (e.g., polyaniline composites, biochar) for the removal of anionic reactive dyes must use compound-specific isotherm data when C.I. Reactive Orange 16 is a target pollutant. The maximum Langmuir adsorption capacity of 0.4748 mmol g⁻¹ on Pn/EPS composite is 18% lower than that of C.I. Reactive Brilliant Blue R [1]. Consequently, adsorption column design and adsorbent procurement quantities must be adjusted upward by a corresponding factor to achieve equivalent removal targets for RO16. Furthermore, in mixed-dye effluents, the presence of RO16 competitively inhibits the uptake of co-existing dyes such as RBBR [1], a factor that must be incorporated into multi-component adsorption models for accurate process simulation and scale-up.

White Rot Fungi Bioremediation Studies

Researchers investigating the enzymatic decolorization capabilities of white rot fungi (e.g., Phanerochaete velutina) should select C.I. Reactive Orange 16 as a representative recalcitrant monoazo dye when the objective is to benchmark treatment efficacy or compare fungal strains. The evidence that RO16 is degraded more slowly than C.I. Reactive Black 5 and C.I. Reactive Blue 4 under identical conditions [1] establishes it as a more challenging substrate, thereby providing a more stringent test of enzymatic degradation potential. This makes RO16 particularly valuable for screening assays aimed at identifying robust bioremediation candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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